molecular formula C9H6N2 B1297444 2-Methylisophthalonitrile CAS No. 2317-22-8

2-Methylisophthalonitrile

Cat. No. B1297444
CAS RN: 2317-22-8
M. Wt: 142.16 g/mol
InChI Key: SVQCNROYIFLAMR-UHFFFAOYSA-N
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Description

2-Methylisophthalonitrile, also known as 2,6-Dicyanotoluene, is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It belongs to the family of isophthalonitrile derivatives.


Physical And Chemical Properties Analysis

2-Methylisophthalonitrile has a melting point of 135-137 °C and a boiling point of 125-130 °C/2 mmHg. Its density is approximately 1.1777 (rough estimate) and refractive index is around 1.6211 (estimate). It is stable but incompatible with strong oxidizing agents .

Scientific Research Applications

  • Two-Dimensional Bismuthene : This material has been used in photonic applications. The structure and fundamental properties of bismuthene are described, referring to its crystallinity and band structures, as well as to its nonlinear optical properties . The common synthesis methods for 2D bismuth are summarized, including both top-down and bottom-up approaches . Potential photonic applications based on 2D bismuth, involving nonlinear photonic devices, photocatalyst, and photodetectors, are illustrated .

  • 2-Methacryloyloxyethyl Phosphorylcholine Polymers : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . They have been used in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

  • Molybdenum Disulfide (MoS 2) : As a two-dimensional (2D) material, MoS 2 exhibits unique electronic and optical properties useful for a variety of optoelectronic applications including light harvesting .

  • 2-Methacryloyloxyethyl Phosphorylcholine Polymers : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . They have been used in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

  • 2-Methyltetrahydrofuran : This material has been used in a series of redox reactions, such as the reductive deprotection of the 2-bromoethyl ester of benzoic acid and reductive dechlorination of acids . 2-Methyltetrahydrofuran proved to be the solvent of choice in reactions involving these dianionic species as nucleophiles or, even more dramatically, as bases .

Safety And Hazards

2-Methylisophthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is classified as an irritant according to the GHS classification .

Relevant Papers While specific papers on 2-Methylisophthalonitrile were not retrieved, there are tools and platforms such as Connected Papers and FAST$^2$ that can assist researchers in finding relevant papers in their field of study. These tools can help in visualizing the trends, popular works, and dynamics of the field of interest .

properties

IUPAC Name

2-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQCNROYIFLAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343232
Record name 2-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisophthalonitrile

CAS RN

2317-22-8
Record name 2-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dicyanotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Wenkert, DBR Johnston, KG Dave - The Journal of Organic …, 1964 - ACS Publications
… Condensation of 2-methylisophthalonitrile (7i) with ethyl formatein the presence of potassium ¿-butoxide, followed by acid treatment, yielded 5-cyanoisocarbostyril (15a). …
Number of citations: 53 pubs.acs.org
P Xu, GS Liu, J Xi, S Wang, ZJ Yao - Tetrahedron, 2011 - Elsevier
… To a solution of the 2-methylisophthalonitrile 4 (3.5 mmol) in diethyl oxalate (4 mL) was added potassium tert-butoxide (7.4 mmol) under N 2 atmosphere. The reaction mixture was …
Number of citations: 22 www.sciencedirect.com
K Hurej, L Latos-Grażyński - Metal-Ligand Co-operativity: Catalysis and …, 2021 - Springer
… In the synthesis of 22-ethyl-m-benziporphyrin 29-Et, 2-ethylisophthalonitrile 26-Et was used instead of 2-methylisophthalonitrile 26-Me [25]. Initially, isophthalonitrile 26-H reacted with …
Number of citations: 2 link.springer.com
D Wang, L Kuang, Z Li, K Ding - Synlett, 2008 - thieme-connect.com
l-Proline was identified as an effective additive to promote the Rosenmund-von Braun reaction at a lower temperature (80-120 C). This modified Rosenmund-von Braun cyanation of aryl …
Number of citations: 40 www.thieme-connect.com

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